molecular formula C11H13NO3 B2667255 Ethyl 3-oxo-2-(pyridin-3-yl)butanoate CAS No. 913839-58-4

Ethyl 3-oxo-2-(pyridin-3-yl)butanoate

Cat. No.: B2667255
CAS No.: 913839-58-4
M. Wt: 207.229
InChI Key: LBDKYNFWPAMXDO-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-(pyridin-3-yl)butanoate is an organic compound with the molecular formula C11H13NO3 It is a derivative of butanoic acid, featuring a pyridine ring attached to the second carbon of the butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-2-(pyridin-3-yl)butanoate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with 3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2-(pyridin-3-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives such as carboxylic acids, alcohols, and substituted pyridines. These products can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 3-oxo-2-(pyridin-3-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2-(pyridin-3-yl)butanoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The pyridine ring and keto group play crucial roles in its binding affinity and specificity. The compound can also participate in various biochemical pathways, influencing cellular processes and metabolic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-oxo-2-(pyridin-3-yl)butanoate is unique due to its specific structural features, such as the presence of both a pyridine ring and a keto group. These features contribute to its versatility in chemical reactions and its potential as a precursor for various biologically active compounds .

Properties

IUPAC Name

ethyl 3-oxo-2-pyridin-3-ylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)10(8(2)13)9-5-4-6-12-7-9/h4-7,10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDKYNFWPAMXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CN=CC=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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